3-bromo-1-methylcinnolin-4(1H)-one
Description
Properties
IUPAC Name |
3-bromo-1-methylcinnolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-12-7-5-3-2-4-6(7)8(13)9(10)11-12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAALYZWPEJMGKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-methylcinnolin-4(1H)-one typically involves the bromination of 1-methylcinnolin-4(1H)-one. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions may vary, but it generally requires controlled temperatures and reaction times to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions using automated systems to ensure consistency and purity. The process may include purification steps like recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-methylcinnolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents like ethanol or dimethylformamide (DMF).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction can produce a dehalogenated product.
Scientific Research Applications
3-bromo-1-methylcinnolin-4(1H)-one is a synthetic organic compound that belongs to the quinolinone class, featuring a bromine atom at the third position and a methyl group at the first position of the cinnolinone ring. With a molecular weight of approximately 238.08 g/mol, it is of interest in medicinal chemistry and organic synthesis due to its unique structural features that contribute to its reactivity and biological activity.
Structural Similarity
Several compounds share structural similarities with 3-bromo-1-methylcinnolin-4(1H)-one:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-chloro-1-methylcinnolin-4(1H)-one | Chlorine atom instead of bromine | Different reactivity profile due to chlorine size |
| 3-iodo-1-methylcinnolin-4(1H)-one | Iodine atom instead of bromine | Enhanced lipophilicity affecting biological activity |
| 1-methylcinnolin-4(1H)-one | Lacks halogen substituent | Baseline structure without halogen-related reactivity |
The presence of the bromine atom at the third position gives 3-bromo-1-methylcinnolin-4(1H)-one distinct chemical behavior and biological activity compared to its chloro and iodo analogs. The larger size and different electronegativity of bromine influence its reactivity and interactions with biological targets, making it particularly valuable in medicinal chemistry.
Importance
Mechanism of Action
The mechanism of action of 3-bromo-1-methylcinnolin-4(1H)-one depends on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 3-bromo-1-methylcinnolin-4(1H)-one with analogous compounds:
Key Observations:
- Quinolinones (e.g., 3-bromo-2-phenylquinolin-4(1H)-one) have a fused benzene ring, further extending conjugation and increasing molar mass .
- Substituent Effects: The electron-withdrawing fluorine in 3-bromo-6-fluoro-1H-cinnolin-4-one increases polarity compared to the methyl group in the target compound, which is electron-donating. This difference may influence solubility and reactivity in nucleophilic substitutions.
- Steric Considerations: The 4-isopropylbenzylidene group in the indolinone derivative () introduces significant steric hindrance, likely reducing metabolic clearance but complicating synthetic accessibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
